molecular formula C8H14O B13837314 5,5,6,6-Tetradeuteriooct-1-en-3-one

5,5,6,6-Tetradeuteriooct-1-en-3-one

Cat. No.: B13837314
M. Wt: 130.22 g/mol
InChI Key: KLTVSWGXIAYTHO-NZLXMSDQSA-N
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Description

5,5,6,6-Tetradeuteriooct-1-en-3-one is a deuterated analog of oct-1-en-3-one, a compound known for its strong metallic mushroom-like odor. This compound is often used in scientific research due to its unique properties, particularly in studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-Tetradeuteriooct-1-en-3-one typically involves the deuteration of oct-1-en-3-one. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuteration process is carefully monitored to ensure consistent incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6-Tetradeuteriooct-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5,6,6-Tetradeuteriooct-1-en-3-one is widely used in scientific research due to its stable isotope labeling properties. Some applications include:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: Applied in environmental studies to track pollutant degradation and in quality control processes.

Mechanism of Action

The mechanism of action of 5,5,6,6-Tetradeuteriooct-1-en-3-one involves its interaction with molecular targets through stable isotope effects. The incorporation of deuterium atoms can alter the compound’s physical and chemical properties, leading to changes in reaction rates and pathways. This makes it a valuable tool in studying reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Oct-1-en-3-one: The non-deuterated analog with similar chemical properties but different isotopic composition.

    1-Octen-3-ol: An alcohol analog used in similar research applications.

    Methyl vinyl ketone: Another enone with comparable reactivity but different structure.

Uniqueness

5,5,6,6-Tetradeuteriooct-1-en-3-one is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H14O

Molecular Weight

130.22 g/mol

IUPAC Name

5,5,6,6-tetradeuteriooct-1-en-3-one

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2

InChI Key

KLTVSWGXIAYTHO-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])CC(=O)C=C

Canonical SMILES

CCCCCC(=O)C=C

Origin of Product

United States

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